molecular formula C25H27N5O5 B4065761 4-[4-(4-morpholinyl)-3-nitrophenyl]-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone

4-[4-(4-morpholinyl)-3-nitrophenyl]-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone

Cat. No. B4065761
M. Wt: 477.5 g/mol
InChI Key: YNJWNURPTDDXPA-UHFFFAOYSA-N
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Description

4-[4-(4-morpholinyl)-3-nitrophenyl]-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C25H27N5O5 and its molecular weight is 477.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(4-morpholinyl)-3-nitrophenyl]-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone is 477.20121898 g/mol and the complexity rating of the compound is 833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[4-(4-morpholinyl)-3-nitrophenyl]-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(4-morpholinyl)-3-nitrophenyl]-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Synthesis and Mannich Reaction : The condensation of 1(2H)-phthalazinones with secondary amines and formaldehyde yields N-Mannich bases, demonstrating the chemical versatility of phthalazinone derivatives in organic synthesis. This process involves the reaction with secondary amines like morpholine, showcasing the potential utility of compounds like "4-[4-(4-morpholinyl)-3-nitrophenyl]-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone" in forming Mannich bases, which are valuable in various synthetic pathways (Mustafa et al., 1964).

Potential Biological Activities

  • Antimicrobial Activity : The synthesis of novel 4-biphenyl-4-yl-(2H)-phthalazin-1-one derivatives and their subsequent reactions under Mannich reaction conditions, including with morpholine, highlighted the potential antimicrobial activity of these compounds. Such research indicates that derivatives of 1(2H)-phthalazinone, by extension, could exhibit antimicrobial properties, making them of interest in the development of new antimicrobial agents (Abubshait et al., 2011).

Kinetic Studies

  • Reactivity in Microemulsions : Studies on the kinetics of nitroso group transfer from alkyl nitrites to secondary amines like morpholine in microemulsions provide insights into the reactivity of such compounds in specialized environments. This research contributes to understanding the chemical behavior of compounds containing morpholine and similar structures in complex reaction media, which could inform their applications in chemical synthesis and potential pharmaceutical formulations (García‐Río et al., 1996).

The synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety indicate the utility of such structures in creating novel compounds with potential biological activities. This research underscores the importance of 1(2H)-phthalazinone derivatives in medicinal chemistry and drug design, suggesting that "4-[4-(4-morpholinyl)-3-nitrophenyl]-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone" could serve as a key precursor or structural motif in the development of new therapeutic agents (Bhat et al., 2018).

properties

IUPAC Name

4-(4-morpholin-4-yl-3-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O5/c31-23(28-10-4-1-5-11-28)17-29-25(32)20-7-3-2-6-19(20)24(26-29)18-8-9-21(22(16-18)30(33)34)27-12-14-35-15-13-27/h2-3,6-9,16H,1,4-5,10-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJWNURPTDDXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)N5CCOCC5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-morpholinyl)-3-nitrophenyl]-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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